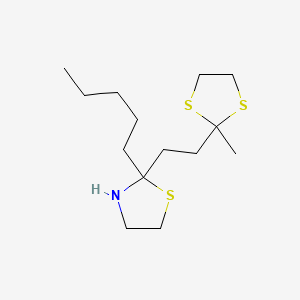
2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-pentylthiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-pentylthiazolidine is an organic compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur and a nitrogen atom. This compound is characterized by the presence of a 1,3-dithiolane ring, which is a sulfur-containing heterocycle, and a thiazolidine ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-pentylthiazolidine typically involves the reaction of 2-methyl-1,3-dithiolane with an appropriate thiazolidine precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Solvent extraction and purification techniques, such as recrystallization or chromatography, are employed to isolate the final product.
化学反应分析
Types of Reactions
2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-pentylthiazolidine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the 1,3-dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are employed to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiazolidine derivatives.
科学研究应用
2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-pentylthiazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and stability under different conditions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-pentylthiazolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur atoms can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the thiazolidine ring can interact with specific receptors, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 1-(2-Methyl-1,3-dithiolan-2-yl)ethanone
- Ethyl (2-methyl-1,3-dithiolan-2-yl)acetyl carbonate
- Ethyl 2-(2-methyl-1,3-dithiolan-2-yl)acetate
Uniqueness
2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-pentylthiazolidine is unique due to its combination of a 1,3-dithiolane ring and a thiazolidine ring, which imparts distinct chemical and biological properties. This dual-ring structure is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
属性
CAS 编号 |
156000-19-0 |
|---|---|
分子式 |
C14H27NS3 |
分子量 |
305.6 g/mol |
IUPAC 名称 |
2-[2-(2-methyl-1,3-dithiolan-2-yl)ethyl]-2-pentyl-1,3-thiazolidine |
InChI |
InChI=1S/C14H27NS3/c1-3-4-5-6-14(15-9-10-18-14)8-7-13(2)16-11-12-17-13/h15H,3-12H2,1-2H3 |
InChI 键 |
DPHNRQUPJZCDAF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1(NCCS1)CCC2(SCCS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















